tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Description
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a fluorine atom at the para-position and a formyl group at the ortho-position. The tert-butyl carbamate group (-NHCOOtBu) serves as a protective moiety for amines, commonly utilized in organic synthesis to stabilize reactive intermediates during multi-step reactions. The fluorine atom introduces electron-withdrawing effects, modulating the electronic properties of the aromatic ring, while the formyl group (-CHO) offers a reactive site for further functionalization, such as condensation or nucleophilic addition reactions. This compound is likely employed as a key intermediate in pharmaceutical and agrochemical syntheses, though specific applications require further investigation .
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNPYAOWNCJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469935 | |
| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-31-2 | |
| Record name | Carbamic acid, (4-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol
- Procedure: The most direct method involves reacting 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol. This reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions such as hydrolysis or oxidation.
- Catalysts and Conditions: A catalyst may be employed to facilitate the reaction, and the temperature is carefully controlled to optimize yield and purity.
- Outcome: This method yields tert-Butyl (4-fluoro-2-formylphenyl)carbamate with high selectivity and minimal by-products.
Carbamate formation via tert-butyl chloroformate and 4-fluoro-2-formylphenylamine
- Procedure: An alternative approach uses 4-fluoro-2-formylphenylamine as the starting material, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Reaction Conditions: The reaction is performed under anhydrous conditions to avoid hydrolysis of the carbamate group. Typically, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to enhance nucleophilicity and solubility.
- Temperature and Time: The mixture is stirred at room temperature or slightly elevated temperatures (around 25–40°C) for several hours until completion.
- Purification: The product is purified by column chromatography or recrystallization to achieve high purity.
Multi-step synthesis involving Suzuki-Miyaura coupling (for substituted derivatives)
- Step 1: Preparation of tert-butyl carbamate intermediate via reaction of tert-butyl chloroformate with an appropriate amine.
- Step 2: Introduction of the 4-fluoro-2-formylphenyl moiety via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh3)4) and boronic acid derivatives.
- Optimization: Reaction temperature is maintained between 80–100°C, with reaction times ranging from 12 to 24 hours.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification: Final purification is achieved by column chromatography using ethyl acetate/hexane gradients.
Condensation and coupling reactions for derivative synthesis
- Method: tert-Butyl 2-amino phenylcarbamate derivatives can be condensed with various carboxylic acids using coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in the presence of bases like DIPEA (N,N-diisopropylethylamine).
- Conditions: Reactions are typically carried out in solvents like DMF at room temperature for several hours.
- Yield: These methods provide excellent yields (often >90%) and allow for structural diversification.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Purification | Yield & Notes |
|---|---|---|---|---|---|
| Reaction of 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol | 4-fluoro-2-formylphenyl isocyanate, tert-butyl alcohol | Catalyst (optional), inert atmosphere | Controlled temperature, inert atmosphere | Column chromatography | High yield, direct synthesis |
| Carbamate formation via tert-butyl chloroformate | 4-fluoro-2-formylphenylamine, tert-butyl chloroformate, triethylamine | Base: triethylamine | Anhydrous, room temperature, polar aprotic solvent | Chromatography or recrystallization | High purity, mild conditions |
| Suzuki-Miyaura coupling for substituted derivatives | tert-butyl carbamate intermediate, boronic acid derivatives | Pd(PPh3)4 catalyst, base | 80–100°C, 12–24 h | Column chromatography | Enables structural diversification |
| Condensation with carboxylic acids | tert-butyl 2-amino phenylcarbamate, carboxylic acids | EDCI, HOBt, DIPEA | Room temperature, DMF solvent | Column chromatography | Excellent yields, versatile |
- Reaction Atmosphere: Maintaining an inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis and oxidation, especially when handling isocyanates or reactive intermediates.
- Solvent Choice: Polar aprotic solvents such as DMF and THF enhance nucleophilicity and solubility, improving reaction rates and yields.
- Base Selection: Triethylamine and DIPEA are effective bases for scavenging HCl generated during carbamate formation, ensuring smooth reaction progress.
- Temperature Control: Mild to moderate temperatures (room temperature to 100°C) optimize reaction kinetics while minimizing side reactions.
- Purification Techniques: Column chromatography using ethyl acetate/hexane gradients is the preferred method for isolating pure product, with recrystallization as an alternative for scale-up.
- Yield Optimization: Reaction times and reagent stoichiometry are adjusted based on TLC/HPLC monitoring to maximize yield and purity.
The preparation of this compound is well-established through several synthetic routes, primarily involving carbamate formation from isocyanate or amine precursors with tert-butyl alcohol or tert-butyl chloroformate. The choice of method depends on available starting materials and desired scale. Optimization of reaction conditions such as solvent, temperature, atmosphere, and purification techniques is essential for achieving high yield and purity. These methods provide a robust foundation for the synthesis of this compound and its derivatives, facilitating its application in chemical, biological, and pharmaceutical research.
Chemical Reactions Analysis
tert-Butyl (4-fluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 239.24 g/mol. It contains a tert-butyl group, a fluorinated aromatic ring, and a formyl group, which contribute to its chemical reactivity. This compound is used in scientific research across chemistry, biology, and industry.
Scientific Research Applications
This compound serves as a versatile intermediate in synthesizing complex organic molecules, studying enzyme interactions, and producing specialty chemicals. The compound's formyl group can participate in various chemical reactions, altering the activity of target molecules.
Chemistry
It is used as an intermediate in synthesizing more complex organic molecules.
Biology
It is applied in the study of enzyme interactions and as a probe in biochemical assays. Its ability to modify enzyme activity makes it valuable in understanding enzyme mechanisms and developing inhibitors.
Industry
It is used in the production of specialty chemicals and materials.
Dopamine Derivatives
Research has shown that derivatives of compounds similar to this compound exhibit significant biological activity in dopamine receptor studies, indicating potential applications in neuropharmacology. For example, research was focused on the synthesis of 6-aryldopamine derivatives starting from 4-(2-aminoethyl)phenol through a sequential protocol .
Inhibitory Activity
In a study focusing on selective G protein-coupled receptor kinase inhibitors, compounds structurally related to tert-butyl carbamates displayed significant inhibitory activity, suggesting that modifications to the structure can enhance biological efficacy. A highly potent and selective GRK2 inhibitor, with an IC50 of 30 nM against GRK2 and greater than 230-fold selectivity over other GRKs and kinases was developed .
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various chemical reactions, altering the activity of the target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare tert-Butyl (4-fluoro-2-formylphenyl)carbamate with analogous carbamate derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Formyl Group (CHO): The aldehyde in the target compound distinguishes it from analogs like tert-Butyl (4-bromophenyl)carbamate (Br substituent). The formyl group is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling condensation reactions to form imines or hydrazones. This contrasts with bromine, which participates in Suzuki or Ullmann couplings .
- Fluorine vs. Other Halogens: Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring toward electrophilic substitution compared to chlorine or bromine. However, it enhances stability against oxidative degradation, a feature critical in drug design .
- Amino vs. Formyl: The amino group in tert-Butyl (2-amino-5-fluorophenyl)carbamate allows for hydrogen bonding, improving solubility in polar solvents. Conversely, the formyl group in the target compound increases electrophilicity but may reduce solubility due to polarity .
Physicochemical Properties
- Melting Point: While direct data for the target compound is unavailable, analogs like tert-Butyl (4-bromophenyl)carbamate exhibit solid-state stability (typical mp: 120–150°C), suggesting similar behavior. The formyl group may lower the melting point due to reduced crystallinity compared to halogenated derivatives .
- Solubility: Fluorine and formyl groups confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with the poor solubility of fully non-polar analogs like tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate .
Biological Activity
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is an organic compound with the molecular formula C12H14FNO3. It has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
The compound features a tert-butyl group , a fluorinated aromatic ring , and a formyl group , contributing to its chemical reactivity. The synthesis typically involves the reaction of 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol under controlled conditions, often using a catalyst and an inert atmosphere to minimize side reactions.
Synthesis Methods
| Method | Description |
|---|---|
| Reaction with Isocyanate | Involves the use of 4-fluoro-2-formylphenyl isocyanate and tert-butyl alcohol. |
| Oxidation | Can be oxidized to form carboxylic acids or other derivatives. |
| Reduction | The formyl group can be reduced to an alcohol. |
| Substitution | The fluoro group can be substituted with other functional groups using various reagents. |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in various chemical reactions, influencing the activity of target molecules, which is crucial for its application in biochemical assays and enzyme studies.
Enzyme Interaction Studies
The compound is utilized in studying enzyme interactions, serving as a probe in biochemical assays. Its ability to modify enzyme activity makes it valuable in research aimed at understanding enzyme mechanisms and developing inhibitors.
Case Studies
- Dopamine Derivatives : Research has shown that derivatives of compounds similar to this compound exhibit significant biological activity in dopamine receptor studies, indicating potential applications in neuropharmacology .
- Inhibitory Activity : In a study focusing on selective G protein-coupled receptor kinase inhibitors, compounds structurally related to tert-butyl carbamates displayed significant inhibitory activity, suggesting that modifications to the structure can enhance biological efficacy .
Comparative Analysis
When comparing this compound with similar compounds, several unique aspects emerge:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Basic carbamate structure | Commonly used as a protective group |
| 4-Fluorobenzaldehyde | Fluorinated aromatic ring | Widely used in organic synthesis |
| 5-Amino-4-(dimethylamino)-2-methoxyphenol | Amino and methoxy groups | Important precursor in pharmaceutical chemistry |
The presence of both fluorine substitution and the formyl group enhances the reactivity and potential applications of this compound compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl (4-fluoro-2-formylphenyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with nucleophilic substitution of the carbamate group using tert-butyl chloroformate under anhydrous conditions in the presence of a base like triethylamine. Use a polar aprotic solvent (e.g., DMF or THF) to enhance reactivity .
- Step 2 : Introduce the 4-fluoro-2-formylphenyl moiety via Suzuki-Miyaura coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative. Monitor reaction progress via TLC or HPLC .
- Step 3 : Optimize temperature (typically 80–100°C) and reaction time (12–24 hours) to maximize yield. Purify via column chromatography using gradients of ethyl acetate/hexane .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Electrostatic discharge precautions are critical if handling powdered forms .
- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Keep away from oxidizing agents (e.g., peroxides) and strong acids/bases, which may hydrolyze the carbamate group .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electronic properties, such as Fukui indices, to identify reactive sites (e.g., formyl group for nucleophilic additions) .
- Step 2 : Simulate reaction pathways using software like Gaussian or ORCA. Compare activation energies for competing mechanisms (e.g., SN2 vs. radical pathways) .
- Step 3 : Validate predictions with microreactor experiments under controlled conditions. Adjust parameters (e.g., solvent polarity) based on computational insights .
Q. How can researchers resolve contradictions in reported hazard profiles of structurally similar carbamates?
- Methodological Answer :
- Step 1 : Compare SDS data for analogs (e.g., tert-Butyl (4-chlorophenethyl)carbamate vs. tert-Butyl (2-chloropyrimidin-4-yl)carbamate). Note discrepancies in toxicity classifications (e.g., GHS hazard statements) .
- Step 2 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate hazards. Use human cell lines (e.g., HepG2) for relevance .
- Step 3 : Analyze structural determinants (e.g., fluorine substitution) that modulate toxicity. Correlate with QSAR models to predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .
Q. What advanced analytical techniques are recommended for characterizing this compound and its degradation products?
- Methodological Answer :
- Technique 1 : High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular weight (C₁₂H₁₄FNO₃) and detect trace impurities (<0.1%) .
- Technique 2 : Dynamic vapor sorption (DVS) to study hygroscopicity, which impacts formulation stability. Correlate with XRD to identify polymorphic changes .
- Technique 3 : Solid-state NMR (¹³C CP/MAS) to analyze crystallinity and hydrogen-bonding networks, critical for understanding shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
